4-Oxopentanal

Beschreibung

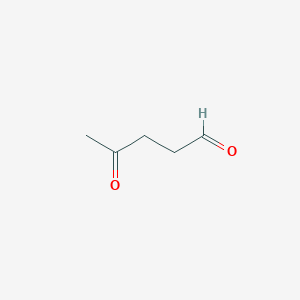

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHNRUNQZGRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211655 | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-96-0 | |

| Record name | 4-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxopentanal: Chemical and Physical Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone group.[1] This unique structural characteristic imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications, including the preparation of enantiopure sulfinimines and 2-pyridinone derivatives with potential as HIV-1-specific reverse transcriptase inhibitors.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, along with available information on its biological effects and synthetic methodologies, to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various sources to provide a consolidated reference.

General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Levulinaldehyde, 4-Ketovaleraldehyde, 3-Acetyl-1-propanal | [1][5] |

| CAS Number | 626-96-0 | [4] |

| Molecular Formula | C₅H₈O₂ | [1][4] |

| Molecular Weight | 100.12 g/mol | [4] |

| InChI | InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3 | [4] |

| InChIKey | KEHNRUNQZGRQHU-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)CCC=O | [4] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless to pale yellow liquid | Ambient | [1] |

| Odor | Distinctive | - | [1] |

| Density | 1.018 g/cm³ | 21.5 °C | [5] |

| Boiling Point | 187 °C | 760 mmHg | [6] |

| 170.3 °C | 760 mmHg | [7] | |

| 100-105 °C | 20 Torr | [5] | |

| 70 °C | 16 mmHg | ||

| Melting Point | Not applicable | - | |

| Flash Point | 57.7 °C | - | [7] |

| Solubility | Soluble in organic solvents | - | [1] |

| Slightly soluble in Chloroform and Ethyl Acetate | - | [8] | |

| Refractive Index | 1.426 | - | [6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, the following summarizes the expected characteristics and sources for further information.

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the methyl protons of the acetyl group, and the two methylene groups. The chemical shifts and coupling patterns would be characteristic of the molecule's structure. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and ketone functional groups, the methyl carbon, and the two methylene carbons. |

| Infrared (IR) | The IR spectrum will prominently display strong absorption bands corresponding to the C=O stretching vibrations of both the aldehyde and ketone groups. |

| Mass Spectrometry | Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Note: Spectroscopic data for this compound can be found in databases such as PubChem.[4]

Synthesis Methodologies

Several synthetic routes to this compound have been reported in the literature, primarily involving the oxidative cleavage of cyclic alkenes or the oxidation of unsaturated ketones. While detailed, step-by-step experimental protocols are proprietary to the cited literature, the general methodologies are described below.

Ozonolysis of 1-Methylcyclopentene

A common laboratory-scale synthesis involves the ozonolysis of 1-methylcyclopentene. This reaction proceeds by the cleavage of the carbon-carbon double bond in the cyclic alkene by ozone, followed by a reductive workup to yield the desired dicarbonyl compound, this compound.

Caption: Ozonolysis of 1-Methylcyclopentene to this compound.

Oxidation of 4-Penten-2-one

Another synthetic approach is the selective oxidation of the carbon-carbon double bond in 4-penten-2-one. This method utilizes oxidizing agents that specifically target the alkene moiety while leaving the ketone functional group intact.

Caption: Synthesis of this compound via Oxidation of 4-Penten-2-one.

Biological Activity and Toxicology

This compound has been identified as a contaminant in indoor air, where it can be formed from the ozonolysis of squalene, a component of human skin oils.[2] Toxicological studies have demonstrated that this compound can act as both an irritant and a sensitizer.

In a murine model, dermal exposure to this compound was shown to induce a Th1-mediated hypersensitivity response. Pulmonary exposure resulted in airway hyperreactivity, an increase in lung-associated lymphocytes and neutrophils, and elevated production of interferon-γ (IFN-γ) by lung-associated lymph nodes. These findings suggest that this compound may contribute to adverse health effects associated with poor indoor air quality, including allergic and inflammatory responses.[2]

The underlying signaling pathways for these effects are likely complex and involve the activation of immune cells and the production of pro-inflammatory cytokines. The increased IFN-γ production points towards the involvement of the T-helper 1 (Th1) signaling pathway.

Caption: Biological Effects of this compound Exposure.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[9][10]

Conclusion

This compound is a reactive dicarbonyl compound with established utility in organic synthesis. Its physical and chemical properties are well-documented, providing a solid foundation for its use in research and development. Emerging toxicological data highlight its role as an environmental contaminant with the potential to induce irritant and allergic responses, warranting careful handling and further investigation into its biological mechanisms of action. This guide serves as a technical resource for professionals working with or considering the use of this compound in their research endeavors.

References

- 1. CAS 626-96-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 626-96-0 [chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of 4-Oxopentanal from Terpene Ozonolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-oxopentanal, a valuable bifunctional molecule, through the ozonolysis of a readily available terpene precursor. The document details the underlying reaction mechanism, identifies the specific terpene substrate, presents detailed experimental protocols derived from scientific literature, and summarizes quantitative data regarding product yields. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding and practical application of this synthetic route. The information is tailored for professionals in chemical research and drug development who can utilize this compound as a versatile building block in the synthesis of more complex molecules.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone to cleave unsaturated carbon-carbon bonds, typically in alkenes and alkynes, to form carbonyl compounds. This method has found widespread application in both academic research and industrial processes due to its high selectivity and efficiency. In the realm of natural product synthesis and drug development, the ozonolysis of terpenes, a large and diverse class of naturally occurring hydrocarbons, offers a sustainable and economical pathway to valuable chemical intermediates.

This guide focuses on the synthesis of this compound, a dicarbonyl compound featuring both an aldehyde and a ketone functional group. Its bifunctional nature makes it a highly useful synthon for the construction of various heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical industry. The specific terpene precursor for the synthesis of this compound, as will be detailed, is an acyclic monoterpene alcohol that yields the desired product along with other smaller carbonyl compounds upon ozonolysis.

Reaction Mechanism and Terpene Identification

The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves a three-step process.[1][2][3] This mechanism is central to understanding the formation of this compound from its terpene precursor.

The Criegee Mechanism involves:

-

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form an unstable primary ozonide (molozonide).

-

Cycloreversion: The primary ozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate.

-

1,3-Dipolar Cycloaddition (Recombination): The carbonyl compound and the Criegee intermediate recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).

Subsequent work-up steps determine the final products. A reductive work-up, for instance, will yield aldehydes and ketones, while an oxidative work-up will produce carboxylic acids and ketones.

Identifying the Terpene Precursor

The terpene that yields an equimolar mixture of acetone, α-hydroxy acetaldehyde (glycolaldehyde), and this compound upon ozonolysis is Geraniol .[1][4] Geraniol is an acyclic monoterpene alcohol with two double bonds, making it an ideal substrate for ozonolytic cleavage to produce the target molecule.

The ozonolysis of Geraniol proceeds as follows:

-

Cleavage of the trisubstituted double bond at the C6-C7 position results in the formation of acetone and 6-oxo-3-methylhept-2-en-1-al .

-

Subsequent cleavage of the remaining double bond in the intermediate at the C2-C3 position yields This compound and glycolaldehyde (α-hydroxy acetaldehyde).

The overall reaction is illustrated in the signaling pathway diagram below.

Experimental Protocols

Detailed experimental procedures for the ozonolysis of terpenes are available in the scientific literature. The following protocols are based on typical laboratory-scale ozonolysis reactions and can be adapted for the specific synthesis of this compound from Geraniol.

Protocol 1: General Procedure for Ozonolysis in a Batch Reactor

This protocol describes a general method for the ozonolysis of a terpene in a solvent at low temperature.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Ozone generator

-

Oxygen cylinder

-

Gas dispersion tube (sparger)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Drying tube (e.g., filled with calcium chloride)

-

Solvent (e.g., methanol, dichloromethane)

-

Geraniol

-

Reducing agent (e.g., dimethyl sulfide, triphenylphosphine, or zinc dust)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: A solution of Geraniol in a suitable solvent (e.g., methanol) is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a drying tube to prevent moisture from entering the reaction.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.[1]

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled, stirring solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of unreacted ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with oxygen or nitrogen to remove any residual ozone.

-

Reductive Work-up: A reducing agent is added to the reaction mixture to decompose the ozonide and yield the desired carbonyl compounds.

-

Dimethyl sulfide (DMS): DMS is added dropwise to the cold solution, which is then allowed to warm to room temperature and stirred for several hours.

-

Zinc dust and acetic acid: Zinc dust is added, followed by the slow addition of acetic acid. The mixture is stirred until the ozonide is completely reduced.

-

-

Isolation and Purification: The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product containing this compound is then purified, typically by column chromatography.

Quantitative Data

The yields of ozonolysis products are highly dependent on the reaction conditions, including the substrate, solvent, temperature, and work-up procedure. For the ozonolysis of Geraniol, the formation of this compound has been reported as a major product.[4]

| Terpene | Ozonolysis Product | Reported Yield | Reference |

| Geraniol | This compound | Major Product | [4] |

| Geraniol | Acetone | Major Product | [4] |

| Geraniol | Hydroxyacetaldehyde | Major Product | [4] |

| Terpinolene | Acetone | 44% | [5] |

| α-Pinene | Acetone | 15±2% (from OH-initiated oxidation) | [6] |

| β-Pinene | Acetone | 16±2% (from OH-initiated oxidation) | [6] |

Note: The yields can vary significantly based on the specific experimental conditions.

Mandatory Visualizations

Diagram 1: Reaction Pathway for this compound Synthesis

References

Spectroscopic Data of 4-Oxopentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanal (CAS No. 626-96-0), a dicarbonyl compound of interest in various chemical and biological studies. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (Aldehydic) | 9.7 - 9.8 | Triplet | ~1.5 |

| H-2 (Methylene) | 2.7 - 2.8 | Triplet of triplets | ~7.0, ~1.5 |

| H-3 (Methylene) | 2.5 - 2.6 | Triplet | ~7.0 |

| H-5 (Methyl) | 2.1 - 2.2 | Singlet | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated) [1]

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (Aldehyde Carbonyl) | 200 - 203 |

| C-2 (Methylene) | 42 - 44 |

| C-3 (Methylene) | 28 - 30 |

| C-4 (Ketone Carbonyl) | 208 - 210 |

| C-5 (Methyl) | 29 - 31 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0-220 ppm.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound, particularly the aldehyde and ketone carbonyl groups.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1720 - 1740 |

| Ketone C=O | Stretch | 1705 - 1725 |

| Aldehydic C-H | Stretch | 2820 - 2850 and 2720 - 2750 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound (GC-MS, Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Low | [M - CH₃]⁺ |

| 71 | Moderate | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 58 | High | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20 - 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed for its fragmentation pattern.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

References

Natural occurrence of 4-Oxopentanal in atmospheric chemistry

An In-depth Exploration of the Natural Occurrence, Formation, and Fate of a Key Atmospheric Carbonyl

For Researchers, Atmospheric Scientists, and Environmental Chemistry Professionals

Abstract

4-Oxopentanal, a dicarbonyl compound, is an increasingly recognized and significant species in atmospheric chemistry. Its presence, primarily stemming from the oxidation of biogenic volatile organic compounds (BVOCs), has implications for the formation of secondary organic aerosol (SOA) and brown carbon, thereby influencing air quality and climate. This technical guide provides a comprehensive overview of the current understanding of this compound in the atmosphere, detailing its natural sources, formation pathways, ambient concentrations, and the experimental methodologies used for its study.

Introduction

This compound (C5H8O2) is a ketoaldehyde that has been identified as a constituent of both the gas and particulate phases in the atmosphere, particularly in forested environments.[1] Its dual functionality, possessing both an aldehyde and a ketone group, imparts a unique reactivity that contributes to its role in various atmospheric processes.[2][3] This document synthesizes the current knowledge on the atmospheric science of this compound, presenting key data and methodologies for the scientific community.

Natural Sources and Formation Pathways

The primary natural sources of this compound are the atmospheric oxidation of a variety of biogenic volatile organic compounds (BVOCs). These reactions are complex and can be initiated by key atmospheric oxidants such as ozone (O3) and the hydroxyl radical (OH).

Ozonolysis of Terpenes and Other Unsaturated Compounds

Ozonolysis, the reaction of ozone with unsaturated hydrocarbons, is a major pathway for the formation of this compound. Several studies have identified it as a product of the ozonolysis of various terpenes:

-

(E)-β-farnesene: The ozonolysis of this sesquiterpene has been shown to produce this compound.[1]

-

α-Terpinene: This monoterpene also yields this compound upon reaction with ozone.[4]

-

Other Terpenoids: Heterogeneous oxidation of squalene and other terpenoids can also be a source.[1]

The general mechanism involves the cleavage of carbon-carbon double bonds by ozone, leading to the formation of carbonyl compounds.[5]

OH Radical-Initiated Oxidation

The hydroxyl radical (OH) is a highly reactive oxidant in the daytime troposphere and plays a crucial role in the degradation of many volatile organic compounds, leading to the formation of this compound.

-

5-hydroxy-2-pentanone: The gas-phase reaction of 5-hydroxy-2-pentanone with OH radicals is a confirmed source of this compound.[6][7]

-

Aromatic Hydrocarbons: Ring-cleavage of certain aromatic hydrocarbons during their OH-initiated atmospheric degradation can also produce unsaturated dicarbonyls that may be precursors to or related to this compound.[8]

The following diagram illustrates the key formation pathways of this compound in the atmosphere.

Atmospheric Concentrations and Quantitative Data

Measurements of this compound in various atmospheric environments have provided valuable data on its abundance. The following tables summarize the reported concentrations and key kinetic data.

Table 1: Atmospheric Concentrations of this compound

| Location | Phase | Concentration Range | Average Concentration | Reference |

| Forest near Sapporo, Japan | Gas | 180 - 1570 ng m⁻³ (44 - 384 pptv) | - | [1] |

| Forest near Sapporo, Japan | Particulate | <25 - 207 ng m⁻³ | 62.7 ng m⁻³ | [1] |

| Simulated Indoor Office | Gas | ~2.3 ppb (at 16 ppb O3) | - | [1] |

| Simulated Aircraft Cabin | Gas | up to 7 ppb (at 61-77 ppb O3) | - | [1] |

Table 2: Kinetic Data for Reactions Involving this compound

| Reaction | Rate Constant (k) | Temperature (K) | Reference |

| OH + this compound | (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 ± 2 | [6] |

| Formation Yield | |||

| OH + 5-hydroxy-2-pentanone → this compound | 17 ± 5 % | - | [6][7] |

Experimental Protocols

The detection and quantification of this compound in the atmosphere require sensitive and specific analytical methods. A common approach involves derivatization of the carbonyl groups followed by chromatographic analysis.

Sample Collection

-

Annular Denuder System: For simultaneous collection of gas and particulate phase this compound, an annular denuder system is employed. The gas phase is collected on a denuder coated with a derivatizing agent, while the particulate phase is collected on a downstream filter.[1]

Derivatization Techniques

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is used for on-fiber derivatization with solid-phase microextraction (SPME) or for coating annular denuders. PFBHA reacts with carbonyl compounds to form stable oximes that are amenable to gas chromatography.[6][7]

-

2,4-dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for carbonyl derivatization. Air is passed through a cartridge impregnated with DNPH, which reacts with carbonyls to form hydrazones. These derivatives are then analyzed by high-performance liquid chromatography (HPLC).[9]

Analytical Instrumentation

-

Gas Chromatography (GC): Following PFBHA derivatization, samples are typically analyzed by GC coupled with a detector such as a mass spectrometer (MS) or an electron capture detector (ECD).[1][10]

-

High-Performance Liquid Chromatography (HPLC): DNPH derivatives are separated and quantified using reversed-phase HPLC with a UV detector.[11]

The following diagram outlines a typical experimental workflow for the analysis of atmospheric this compound.

Atmospheric Fate and Significance

Once formed, this compound can undergo further reactions in the atmosphere. Its dominant atmospheric loss process is the gas-phase reaction with the hydroxyl radical.[2]

Contribution to Secondary Organic Aerosol (SOA)

This compound is considered an important component of atmospheric aerosol.[1] Its presence in the particulate phase is significant, and it can contribute to the formation and growth of SOA.

Role in Brown Carbon Formation

Aqueous reactions of this compound with ammonia or ammonium sulfate can lead to the formation of nitrogen-containing compounds, such as 2-methyl pyrrole.[10] These products can further react to form oligomers that absorb light in the visible spectrum, contributing to the formation of "brown carbon," which has implications for radiative forcing.[10]

The diagram below illustrates the key atmospheric fate of this compound.

Conclusion

This compound is a naturally occurring dicarbonyl that plays a multifaceted role in atmospheric chemistry. Its formation from the oxidation of biogenic emissions establishes a clear link between the biosphere and the atmosphere. The presence of this compound in both the gas and particulate phases, coupled with its reactivity, underscores its importance in the formation of secondary organic aerosol and brown carbon. Continued research, employing the detailed experimental methodologies outlined in this guide, is crucial for a more complete understanding of its atmospheric budget and its ultimate impact on air quality and climate. The quantitative data and pathways presented here provide a solid foundation for future modeling and experimental studies in this critical area of atmospheric science.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Levulinaldehyde) [benchchem.com]

- 3. CAS 626-96-0: this compound | CymitQuimica [cymitquimica.com]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. adda247.com [adda247.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. intra.cert.ucr.edu [intra.cert.ucr.edu]

- 9. Analytical chemistry of carbonyl compounds in indoor air - Analyst (RSC Publishing) DOI:10.1039/D3AN00822C [pubs.rsc.org]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. epa.gov [epa.gov]

4-Oxopentanal: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis and a molecule of interest in environmental and biological studies. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological pathways.

Physicochemical Properties and Structural Identification

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] Its structure consists of a five-carbon chain with a terminal aldehyde group and a ketone group at the C4 position.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 626-96-0 | [1] |

| Boiling Point | 100-105 °C @ 20 Torr | [2] |

| Density | 1.0184 g/cm³ @ 21.5 °C | [2] |

| InChIKey | KEHNRUNQZGRQHU-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)CCC=O | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methyl protons adjacent to the ketone, and the two methylene groups. The aldehydic proton (CHO) will appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene group. The methyl protons (CH₃) of the acetyl group will be a singlet in the upfield region, around 2.2 ppm. The two methylene groups (-CH₂CH₂-) will exhibit complex splitting patterns (likely multiplets) in the range of 2.5-3.0 ppm due to coupling with each other and the aldehydic proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals. The aldehydic carbonyl carbon (CHO) is expected to resonate around 200-205 ppm, while the ketonic carbonyl carbon (C=O) will appear slightly more upfield, around 208-212 ppm. The methyl carbon (CH₃) will be the most upfield signal, typically below 30 ppm. The two methylene carbons (-CH₂CH₂-) will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands of its two carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1725 | C=O (Aldehyde) | Strong, sharp absorption |

| ~1715 | C=O (Ketone) | Strong, sharp absorption |

| ~2720 and ~2820 | C-H (Aldehyde) | Two weak to medium bands (Fermi doublets) |

| 2850-3000 | C-H (Aliphatic) | Stretching vibrations |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 100.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be directed by the presence of the two carbonyl groups. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement.

-

α-Cleavage: Cleavage of the bond adjacent to a carbonyl group. For this compound, this could lead to the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 85, or the loss of an ethyl radical (C₂H₅•, m/z = 29) from the other side of the ketone to give a fragment at m/z = 71. Cleavage adjacent to the aldehyde could result in the loss of a hydrogen radical (H•, m/z = 1) to give a fragment at m/z = 99, or the loss of the formyl radical (CHO•, m/z = 29) to give a fragment at m/z = 71.

-

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond. For the ketone group in this compound, this would result in the loss of propene (C₃H₆, m/z = 42) and the formation of an enol radical cation at m/z = 58.

A detailed analysis of the mass spectrum of the related compound, 4-oxopentanoic acid, has shown characteristic losses of water and carbon monoxide from the deprotonated molecule, providing further insight into the fragmentation behavior of similar structures.[3]

Experimental Protocols

Synthesis of this compound via Ozonolysis

A common method for the synthesis of this compound is the ozonolysis of an appropriate unsaturated precursor, such as 4-penten-2-one. This reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to yield the desired aldehyde and ketone functionalities.

Materials:

-

4-Penten-2-one

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (O₃)

-

Dimethyl sulfide (DMS) or Zinc dust/acetic acid

-

Nitrogen gas (N₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a gas inlet tube and a magnetic stir bar

-

Dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 4-penten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.

-

For the reductive workup, slowly add dimethyl sulfide (1.5 equivalents) to the cold solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-WAX or equivalent).

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold at 220 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-300

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Samples containing this compound can be diluted with the same solvent before injection.

Biological Significance and Signaling Pathways

While direct evidence for the involvement of this compound in specific biological signaling pathways is limited, its structure as a keto-aldehyde suggests potential interactions with cellular components. Keto-aldehydes are known to be reactive electrophiles that can form adducts with proteins, nucleic acids, and lipids, potentially leading to cellular stress and dysfunction.

The metabolism of ketone bodies, such as β-hydroxybutyrate and acetoacetate, is a well-established area of research with implications for cellular signaling.[4][5] These molecules are not only energy substrates but also act as signaling molecules that can modulate inflammation, oxidative stress, and gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[6][7][8] Given the structural similarity of this compound to these endogenous ketone bodies, it is plausible that it could interact with similar pathways, although this remains an area for future investigation.

Visualizations

Caption: Chemical structure of this compound.

References

- 1. This compound | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Differential Reactivity of Aldehyde vs. Ketone in 4-Oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanal, a dicarbonyl compound featuring both an aldehyde and a ketone functional group, presents a valuable case study in chemoselectivity. The inherent differences in the electronic and steric environments of the two carbonyl carbons lead to a significant disparity in their reactivity towards nucleophilic attack and redox reactions. This technical guide provides a comprehensive analysis of this differential reactivity, summarizing key principles, presenting available data, and detailing experimental protocols for the selective transformation of this compound. This information is crucial for synthetic chemists aiming to utilize this bifunctional molecule as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical intermediates.

Core Principles: Why Aldehydes are More Reactive than Ketones

The greater reactivity of the aldehyde functional group in this compound compared to its ketone counterpart is a manifestation of fundamental principles in organic chemistry. This reactivity hierarchy is primarily governed by a combination of electronic and steric factors.

-

Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic than that of a ketone.[1][2][3] This is due to the presence of only one electron-donating alkyl group in an aldehyde, in contrast to the two alkyl groups in a ketone which help to stabilize the partial positive charge on the carbonyl carbon through an inductive effect.[4][5] Consequently, the aldehyde carbonyl in this compound is more susceptible to attack by nucleophiles.

-

Steric Effects: The approach of a nucleophile to the carbonyl carbon is less hindered in an aldehyde.[3][4] The hydrogen atom attached to the aldehyde carbonyl is significantly smaller than the alkyl group found in a ketone.[3] In this compound, the terminal aldehyde group offers a more accessible site for nucleophilic addition compared to the internal ketone group, which is flanked by a methyl group and an ethyl chain.[1]

Quantitative Reactivity Data

Table 1: Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| ¹H NMR Chemical Shifts (Predicted) | Aldehydic H (~9.8 ppm), Methyl H (~2.2 ppm), Methylene H's (~2.5-2.8 ppm) | [4][6] |

| ¹³C NMR Chemical Shifts (Predicted) | Aldehyde C=O (~202 ppm), Ketone C=O (~208 ppm) | [4] |

Note: Predicted NMR chemical shift values are based on standard functional group ranges and may vary slightly depending on the solvent and other experimental conditions. The downfield shift of the ketone carbonyl carbon in the predicted ¹³C NMR spectrum suggests it is slightly less shielded than the aldehyde carbonyl carbon, which is consistent with the expected electronic differences.

Chemoselective Reactions of this compound

The differential reactivity of the two carbonyl groups in this compound allows for a range of chemoselective transformations. By carefully selecting reagents and reaction conditions, it is possible to target one functional group while leaving the other intact.

Selective Oxidation

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid to yield 4-oxopentanoic acid, commonly known as levulinic acid, a valuable platform chemical.[1][3] Aldehydes are more susceptible to oxidation than ketones, allowing for high selectivity with appropriate oxidizing agents.[1]

Selective Reduction

Conversely, the ketone functional group can be selectively reduced in the presence of the aldehyde. This is often more challenging, as aldehydes are generally more reactive towards hydride reagents. However, by using sterically hindered reducing agents or by employing protecting group strategies, a degree of selectivity can be achieved. For instance, sodium borohydride (NaBH₄) can, under controlled conditions (e.g., low temperatures), favor the reduction of ketones over aldehydes.[1][7]

Nucleophilic Addition Reactions

The greater electrophilicity and lower steric hindrance of the aldehyde group make it the primary site of attack for most nucleophiles.[1] This includes reactions with Grignard reagents, organolithium compounds, and ylides in the Wittig reaction.

Intramolecular Reactions

The presence of two carbonyl groups within the same molecule allows for the possibility of intramolecular reactions, such as the aldol condensation, to form cyclic products.[8] The formation of five- or six-membered rings is generally favored.[9][10] In the case of this compound, deprotonation at the alpha-carbon of the ketone can lead to an intramolecular aldol reaction, though the specific conditions to favor this pathway would need to be carefully optimized.

Experimental Protocols

The following are detailed methodologies for key chemoselective reactions involving dicarbonyl compounds, adaptable for this compound.

Selective Oxidation of the Aldehyde to Levulinic Acid

Principle: This protocol utilizes a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a buffered solution of potassium permanganate, to selectively oxidize the aldehyde functionality to a carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., Jones reagent, prepared by dissolving chromium trioxide in sulfuric acid and water) to the stirred solution of this compound at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to levulinic acid indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by extraction into an organic solvent, followed by washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent. Further purification can be achieved by distillation or recrystallization.[11]

Selective Wittig Reaction at the Aldehyde

Principle: The Wittig reaction allows for the conversion of a carbonyl group to an alkene.[12][13] Due to the higher reactivity of the aldehyde, the Wittig reagent will preferentially react at this position in this compound.[14]

Methodology:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic color change is often observed).

-

Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often contaminated with triphenylphosphine oxide, a byproduct of the reaction. Purification is typically achieved by flash column chromatography on silica gel.

Chemoselective Reductive Amination

Principle: Reductive amination is a two-step process that first involves the formation of an imine or enamine, followed by its reduction to an amine.[15][16] The more reactive aldehyde will preferentially form the imine intermediate. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine without significantly reducing the ketone.[17][18]

Methodology:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane. If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the in situ-formed imine, add the reducing agent (e.g., sodium triacetoxyborohydride) (1.2 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the amine product.

-

Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography or distillation.[19]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow for the chemoselective modification of this compound.

Caption: General pathway for nucleophilic addition to this compound.

Caption: Workflow for the selective Wittig reaction on this compound.

Caption: Experimental workflow for the reductive amination of this compound.

Conclusion

The differential reactivity of the aldehyde and ketone functionalities in this compound provides a rich platform for the application of chemoselective synthetic strategies. The principles of electronic and steric effects reliably predict the enhanced reactivity of the aldehyde group, a prediction borne out in a variety of transformations. For researchers and drug development professionals, a thorough understanding of these principles and access to detailed experimental protocols are paramount for the successful utilization of this compound as a versatile and valuable building block in the synthesis of complex organic molecules. Further quantitative studies on the kinetics and thermodynamics of these selective reactions would provide an even deeper understanding and allow for more precise control over reaction outcomes.

References

- 1. This compound (Levulinaldehyde) [benchchem.com]

- 2. This compound | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levulinic acid for synthesis 123-76-2 [sigmaaldrich.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Levulinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. gctlc.org [gctlc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 19. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Stability and Storage of 4-Oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Oxopentanal (CAS 626-96-0), a bifunctional molecule of significant interest in organic synthesis and environmental science. Understanding its stability profile is critical for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Core Chemical Properties and Stability Profile

This compound, also known as levulinaldehyde, is a colorless to pale yellow liquid characterized by the presence of both an aldehyde and a ketone functional group. This dual reactivity dictates its chemical behavior and stability. The aldehyde group is generally more susceptible to nucleophilic attack and oxidation than the ketone group. The compound is also noted to be hygroscopic.

Key Stability Concerns:

-

Oxidation: Like many aldehydes, this compound is prone to oxidation, which can convert the aldehyde functional group into a carboxylic acid.

-

Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can potentially catalyze degradation reactions.

-

Light and Heat Sensitivity: Exposure to light and elevated temperatures can accelerate degradation processes.

One supplier suggests a shelf life of 1460 days (approximately 4 years) when stored under recommended conditions, indicating good stability if handled properly.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Frozen (<0°C), with specific recommendations for -20°C. Store in a cool place. | To minimize the rate of degradation reactions such as oxidation and polymerization. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Container | Tightly sealed, preferably in the original container. | To prevent exposure to air and moisture. |

| Light Exposure | Protect from light. | To prevent photochemical degradation. |

| Moisture | Store in a dry environment due to its hygroscopic nature. | To avoid water-catalyzed degradation pathways. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve its reactive aldehyde functional group and its interaction with environmental factors.

Oxidation and Photolysis

In the presence of atmospheric oxygen and/or light, this compound can degrade. Photolysis, the breakdown of the molecule by light, can lead to the formation of smaller, more volatile compounds such as formaldehyde, acrolein, and glyoxal. The aldehyde group can also be oxidized to a carboxylic acid, forming 4-oxopentanoic acid (levulinic acid).

Reaction with Nitrogen-Containing Compounds

This compound can react with ammonia, amines, and amino acids. A notable reaction involves the formation of 2-methyl pyrrole, which can further react and oligomerize to produce brown carbon, a light-absorbing organic aerosol. This pathway is particularly relevant in environmental chemistry and may be a consideration in syntheses involving nitrogenous reagents.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method. The following protocol is a general guideline based on ICH Q1A(R2) recommendations, adapted for an aldehyde.

Forced Degradation Study Protocol

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

| Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To assess stability in basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 60-80°C for 48-72 hours | To determine the effect of heat on stability. |

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess sensitivity to light. |

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile or a buffer).

-

Expose the solutions to the stress conditions outlined above. A control sample, protected from stress, should be analyzed concurrently.

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples and the control sample using a suitable analytical method, such as GC-MS or HPLC-UV.

Stability-Indicating Analytical Method

A gas chromatography-mass spectrometry (GC-MS) method is recommended for the quantitative analysis of this compound and its degradation products. Due to the polarity of aldehydes, derivatization may be necessary to improve chromatographic performance and sensitivity.

Proposed GC-MS Method:

-

Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives with the aldehyde and ketone carbonyls, which have excellent chromatographic properties.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless inlet.

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of 50-60°C, followed by a ramp to 250-280°C.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-400 or in selected ion monitoring (SIM) mode for higher sensitivity.

The method should be validated to demonstrate its ability to separate this compound from its degradation products and any impurities, ensuring specificity, linearity, accuracy, and precision.

Conclusion

This compound is a versatile bifunctional molecule that requires careful handling and storage to maintain its integrity. The primary stability concerns are oxidation, polymerization, and degradation due to moisture, light, and heat. By adhering to the recommended storage conditions of freezing under an inert atmosphere and protecting from light and moisture, the stability of this compound can be preserved for an extended period. For critical applications, a comprehensive stability study, including forced degradation, is recommended to understand its degradation profile and to establish a validated stability-indicating analytical method.

References

An In-Depth Technical Guide to 4-Oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, a bifunctional organic compound containing both an aldehyde and a ketone functional group, serves as a versatile intermediate in organic synthesis. Its unique 1,4-dicarbonyl structure makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest in atmospheric and biological chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key chemical transformations, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

Nomenclature and Identification

The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also widely known by several synonyms.

Synonyms:

-

Levulinaldehyde

-

Levulinic aldehyde

-

4-Ketovaleraldehyde

-

Pentanal, 4-oxo-[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [2][3] |

| Molecular Weight | 100.12 g/mol | [1][3] |

| CAS Number | 626-96-0 | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 100-105 °C at 20 Torr | [2] |

| 70 °C at 16 mmHg | [3] | |

| 170.3 °C at 760 mmHg | [4] | |

| 187 °C | [5] | |

| Density | 1.0184 g/cm³ at 21.5 °C | [2] |

| 1.018 g/mL | [3] | |

| 0.948 g/cm³ | [4] | |

| Refractive Index | 1.4257 | [4] |

| 1.426 | [5] | |

| Flash Point | 57.7 °C | [4] |

| Vapor Pressure | 1.48 mmHg at 25 °C | [4] |

| Solubility | Soluble in organic solvents | |

| XLogP3 | -0.7 | [1][4] |

Synthesis of this compound

One of the common methods for the preparation of this compound is through the ozonolysis of a suitable cyclic alkene, such as 3-methylcyclopentene. This reaction cleaves the double bond to form the desired dicarbonyl compound.

Experimental Protocol: Synthesis via Ozonolysis of 3-Methylcyclopentene

Materials:

-

3-Methylcyclopentene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃)

-

Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methylcyclopentene (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v) in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating the presence of excess ozone, or by thin-layer chromatography (TLC).

-

Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove any residual ozone.

-

Add a reducing agent, such as dimethyl sulfide (1.5 eq) or triphenylphosphine (1.2 eq), to the reaction mixture at -78 °C.

-

Allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) to ensure complete reduction of the ozonide intermediate.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Applications

The presence of both an aldehyde and a ketone functionality makes this compound a versatile building block in organic synthesis. The aldehyde group is generally more reactive towards nucleophiles than the ketone. A key application is its use in the synthesis of heterocyclic compounds, most notably in the Paal-Knorr synthesis of pyrroles.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[6][7]

Caption: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 1-Aryl-2-methylpyrrole

This protocol is adapted from a general procedure for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[8]

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), aniline (1.0 eq), and methanol.

-

Add a catalytic amount (e.g., one drop) of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for an appropriate time (e.g., 15-60 minutes), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the reaction mixture in an ice bath.

-

While cooling, add 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure 1-aryl-2-methylpyrrole.

-

Dry the crystals and determine the yield.

Logical Relationships in Nomenclature

The IUPAC name "this compound" is derived from its chemical structure, which can be broken down into its constituent parts.

Caption: Breakdown of the IUPAC name "this compound".

Conclusion

This compound is a fundamentally important 1,4-dicarbonyl compound with significant applications in organic synthesis, particularly for the construction of pyrrole-containing molecules. Understanding its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

References

- 1. This compound | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Commercial Sourcing and Synthetic Applications of 4-Oxopentanal for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of 4-Oxopentanal (CAS 626-96-0), a valuable building block in pharmaceutical research and development. This document offers a comparative analysis of product specifications from various vendors, detailed experimental protocols for its application in the synthesis of key pharmaceutical intermediates, and visual diagrams of reaction pathways and experimental workflows.

Commercial Availability of this compound

This compound, also known as levulinaldehyde, is available from a range of chemical suppliers catering to the research and development sector. The quality and specifications of the commercially available product can vary, making a careful selection of suppliers crucial for experimental success. Key parameters for consideration include purity, available quantities, and price. Below is a summary of offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Molport | 95% | 50 mg, 100 mg, 250 mg, 1 g | $161 (50 mg), $235 (100 mg), $550 (250 mg), $798 (1 g)[1] |

| Moldb | 95% | 100 mg, 250 mg, 1 g | $176 (100 mg), $290 (250 mg), $770 (1 g)[2] |

| Sigma-Aldrich | 95% | 50 mg, 100 mg | $394.38 (50 mg), $541.18 (100 mg) |

| CP Lab Safety | min 95% | 50 mg | $234.21[3] |

| Tokyo Chemical Industry (TCI) | >90% (GC, qNMR) | Inquire for details | Inquire for details |

| Benchchem | Not specified | Inquire for details | Inquire for details[4] |

| LookChem | Not specified | Inquire for details | Inquire for details[5] |

| CymitQuimica | 95% | Inquire for details | Inquire for details[6] |

Synthetic Applications and Experimental Protocols

This compound is a versatile bifunctional molecule containing both an aldehyde and a ketone group. This unique structure makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and chiral molecules of interest in drug discovery. Two prominent applications are the synthesis of 2-pyridinone derivatives, which are scaffolds for HIV-1 reverse transcriptase inhibitors, and the preparation of enantiopure sulfinimines, which are important chiral auxiliaries in asymmetric synthesis.[5][6]

Synthesis of 2-Pyridinone Derivatives via Paal-Knorr Type Condensation

The synthesis of substituted pyridinones from 1,4-dicarbonyl compounds like this compound can be achieved through a reaction analogous to the Paal-Knorr pyrrole synthesis.[7][8][9][10][11] This methodology generally involves the condensation of the dicarbonyl compound with an amine, followed by cyclization and dehydration to form the aromatic pyridinone ring.

General Experimental Protocol (Paal-Knorr Type Synthesis of a 2-Pyridinone Derivative):

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted derivative)

-

An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid)

-

A suitable solvent (e.g., toluene, xylenes)

-

Standard laboratory glassware for organic synthesis

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-pyridinone derivative.

-

Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Logical Relationship for Paal-Knorr Type Pyridinone Synthesis

Caption: Paal-Knorr type synthesis of a 2-pyridinone.

Enantioselective Synthesis of N-Sulfinylimines

This compound can be used to prepare chiral N-sulfinylimines, which are valuable intermediates for the asymmetric synthesis of amines. The following is a general one-pot procedure adapted from the literature for the synthesis of conjugated chiral N-sulfinylimines from aldehydes.[4]

Experimental Protocol: One-Pot Synthesis of a Chiral N-Sulfinylimine from this compound:

Materials:

-

This compound

-

(R)- or (S)-2-methylpropane-2-sulfinamide (chiral auxiliary)

-

A dehydrating agent (e.g., titanium(IV) ethoxide, magnesium sulfate)

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral sulfinamide (1 equivalent) and the chosen solvent.

-

Add the dehydrating agent to the suspension.

-

Add this compound (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiopure N-sulfinylimine.

-

Characterize the product by NMR spectroscopy and compare the optical rotation with known values to confirm the enantiomeric excess.

Experimental Workflow for N-Sulfinylimine Synthesis

Caption: Workflow for chiral N-sulfinylimine synthesis.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable molecular scaffolds in drug discovery and development. This guide provides researchers with a starting point for sourcing this chemical and applying it in the synthesis of 2-pyridinone derivatives and enantiopure sulfinimines. The provided protocols are general and may require optimization for specific substrates and desired outcomes. Researchers should always consult the primary literature and adhere to safe laboratory practices when carrying out these or any other chemical transformations.

References

- 1. This compound | 626-96-0 | Buy Now [molport.com]

- 2. 626-96-0 | this compound - Moldb [moldb.com]

- 3. calpaclab.com [calpaclab.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. CAS 626-96-0: this compound | CymitQuimica [cymitquimica.com]

- 7. grokipedia.com [grokipedia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scribd.com [scribd.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Health and Safety of 4-Oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling 4-Oxopentanal (also known as levulinaldehyde), a versatile intermediate in organic synthesis. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound, ensuring its safe use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.